

The Pharmacokinetics and Metabolism of Ozolinones: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ozolinone

Cat. No.: B10784803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the oxazolidinone class of antibiotics, with a focus on key representatives: linezolid, tedizolid, and contezolid (MRX-I). Oxazolidinones are a critical class of synthetic antimicrobial agents effective against a broad spectrum of multidrug-resistant Gram-positive pathogens.^{[1][2]} A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for their effective and safe clinical use and for the development of new agents in this class.

Pharmacokinetic Profiles

Oxazolidinones generally exhibit favorable pharmacokinetic profiles, characterized by excellent oral bioavailability and good tissue penetration.^[2] The key pharmacokinetic parameters for linezolid, tedizolid, and contezolid in healthy adult volunteers are summarized in the tables below for easy comparison.

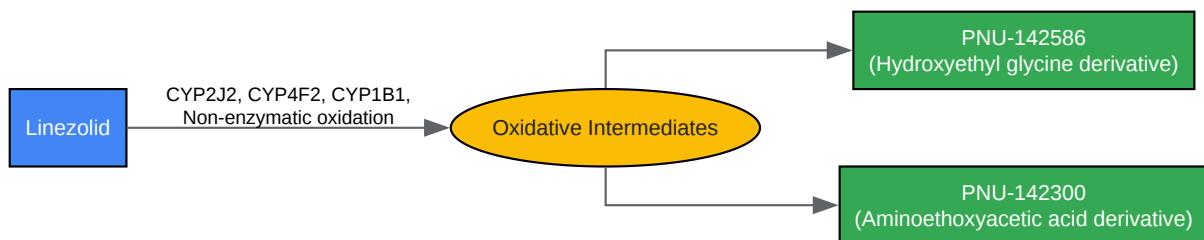
Table 1: Single-Dose Pharmacokinetics of Oral Oxazolidinones in Healthy Adults

Parameter	Linezolid (600 mg)	Tedizolid Phosphate (200 mg)	Contezolid (MRX-I) (600 mg)
Cmax (mg/L)	15 - 27	~3	12.24
Tmax (h)	0.5 - 2	~3	~2
AUC (mg·h/L)	107 - 138 (AUC0-12)	29.9 (AUC0-72)	48.27 (AUC0-∞)
Half-life (h)	3.4 - 7.4	~12	Not specified
Bioavailability (%)	~100	~91	Not specified

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve. Data for Linezolid from [3]; Tedizolid from [4]; Contezolid from [5].

Table 2: Multiple-Dose Pharmacokinetics of Oral Oxazolidinones in Healthy Adults

Parameter	Linezolid (600 mg q12h)	Tedizolid Phosphate (200 mg qd)	Contezolid (MRX-I) (800 mg q12h)
Cmax,ss (mg/L)	16.3 - 21	Not specified	Not specified
AUC _{ss} (mg·h/L)	107 - 138 (AUC0-12)	Not specified	Not specified
Accumulation	Minimal	Moderate (~30%)	Minimal

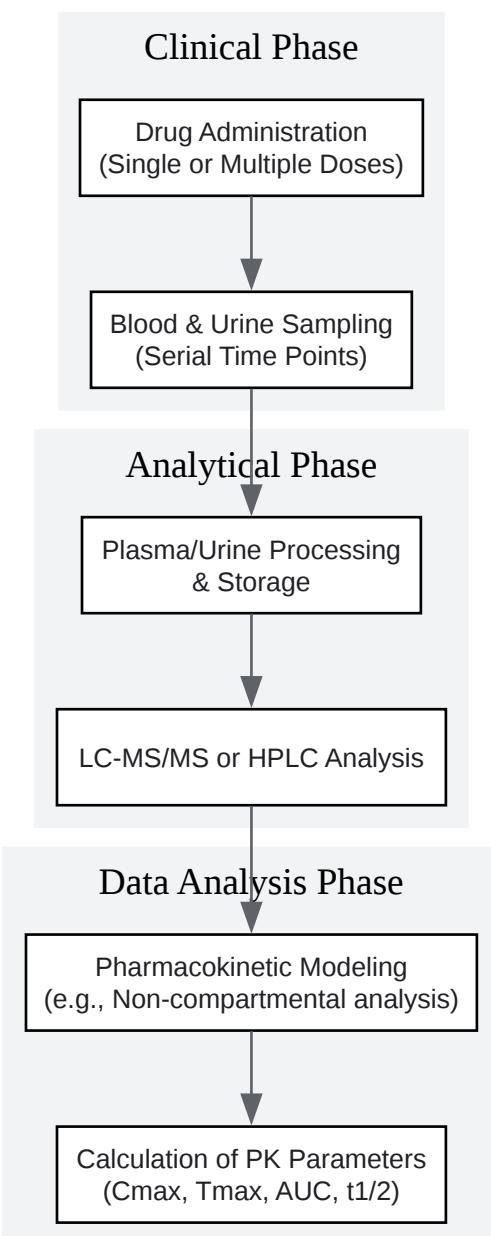
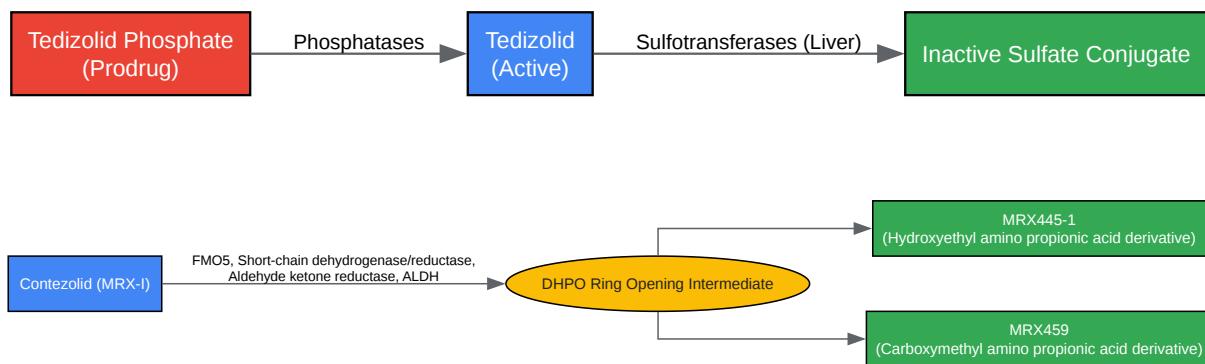

Cmax,ss: Steady-state maximum plasma concentration; AUC_{ss}: Steady-state area under the concentration-time curve; q12h: every 12 hours; qd: once daily. Data for Linezolid from [3]; Tedizolid from [4]; Contezolid from [5].

Metabolism of Oxazolidinones

The metabolic pathways of oxazolidinones vary significantly, influencing their potential for drug-drug interactions and their clearance mechanisms.

Linezolid

The metabolism of linezolid was initially thought to be primarily mediated by non-enzymatic oxidation of its morpholine ring, leading to the formation of two major inactive metabolites: PNU-142586 (hydroxyethyl glycine derivative) and PNU-142300 (aminoethoxyacetic acid derivative). This non-enzymatic pathway suggested a low potential for cytochrome P450 (CYP)-mediated drug interactions. However, more recent research has indicated that the oxidative metabolic clearance of linezolid is also catalyzed by CYP2J2 and CYP4F2, with each contributing to about 50% of its hepatic metabolism. CYP1B1 has also been shown to metabolize linezolid to a lesser extent.

[Click to download full resolution via product page](#)

Metabolic pathway of Linezolid.

Tedizolid

Tedizolid is administered as a phosphate prodrug, tedizolid phosphate, which is rapidly converted to the active moiety, tedizolid, by phosphatases. Tedizolid is then primarily metabolized in the liver to an inactive sulfate conjugate. Importantly, this sulfation is not mediated by cytochrome P450 enzymes, indicating a low likelihood of CYP-related drug interactions.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Short-term Safety, Tolerability, and Pharmacokinetics of MRX-I, an Oxazolidinone Antibacterial Agent, in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics of Tedizolid Following Oral Administration: Single and Multiple Dose, Effect of Food, and Comparison of Two Solid Forms of the Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Ozolinones: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10784803#pharmacokinetics-and-metabolism-of-ozolinone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com